molecular formula C7H5BrN2O2S2 B3319574 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide CAS No. 114260-86-5

7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

Cat. No.: B3319574
CAS No.: 114260-86-5
M. Wt: 293.2 g/mol
InChI Key: JUOAMAFZNZUDSQ-UHFFFAOYSA-N
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Description

The compound “7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The functional groups attached to the ring, such as a halo group at the 7 and 8 positions, are responsible for its activity .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of a nitro group in a nitrobenzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, a nucleophilic substitution with an appropriate amine provides the respective iodide derivatives . These are then reacted with a series of arylboronic acids via Suzuki coupling to furnish the final products .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other 1,2,4-benzothiadiazine-1,1-dioxide derivatives. The benzothiadiazine ring system can give rise to benzo derivatives . The structure of the compound is likely to be influenced by the functional groups attached to the ring .


Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to participate in various chemical reactions. For example, it has been reported that compounds having a 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, a similar compound, 7-bromo-3-methyl-1,1-dioxide-4H-benzo[1,2,4]thiadiazine, is a white solid with a melting point of 226230 °C .

Mechanism of Action

The mechanism of action of “7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide” is likely to be similar to other 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Future Directions

The future directions for “7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide” could involve further exploration of its pharmacological activities. The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold with a wide range of biological activities, and there is ongoing research into its potential therapeutic applications .

Properties

IUPAC Name

7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOAMAFZNZUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 2
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 3
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 4
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 5
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 6
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

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